Home > Products > Screening Compounds P70627 > TAK-875 Hemihydrate
TAK-875 Hemihydrate -

TAK-875 Hemihydrate

Catalog Number: EVT-8182940
CAS Number:
Molecular Formula: C58H66O15S2
Molecular Weight: 1067.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TAK-875 Hemihydrate is classified as a free fatty acid receptor 1 (FFAR1) agonist. It is derived from the optimization of fused phenylalkanoic acids, which demonstrated favorable in vitro agonist activities and pharmacokinetic profiles. The compound was developed through a series of chemical modifications aimed at enhancing its selectivity and potency towards GPR40 .

Synthesis Analysis

The synthesis of TAK-875 Hemihydrate involves several steps that optimize the compound's pharmacological properties. The initial synthetic route focuses on creating fused phenylalkanoic acids, which are then modified to yield the dihydrobenzofuran derivative. Key synthetic methods include:

  1. Formation of Fused Rings: Utilizing cyclization reactions to create fused ring structures that enhance binding affinity to GPR40.
  2. Functional Group Modifications: Incorporating various functional groups such as sulfonyl and methoxy moieties to improve solubility and metabolic stability.
  3. Crystallization: The hemihydrate form is achieved through controlled crystallization processes that facilitate the incorporation of water molecules into the crystal lattice, thus stabilizing the compound .

The synthesis parameters such as temperature, reaction time, and solvent choice are critical in achieving high yields and purity.

Molecular Structure Analysis

The molecular structure of TAK-875 Hemihydrate can be characterized by its unique arrangement of atoms that allows for effective interaction with GPR40. The compound has a molecular formula of C21_{21}H29_{29}O5_{5}S, with a molecular weight of approximately 397.53 g/mol.

Key Structural Features

  • Dihydrobenzofuran Core: This core structure plays a crucial role in receptor binding.
  • Biphenyl Moiety: Enhances hydrophobic interactions with the receptor.
  • Sulfonyl Group: Increases polarity and solubility in biological systems.

X-ray crystallography and NMR spectroscopy have been employed to confirm the three-dimensional conformation of the molecule, revealing insights into its binding interactions with GPR40 .

Chemical Reactions Analysis

TAK-875 Hemihydrate participates in several key chemical reactions that are critical for its pharmacological activity:

  1. Agonistic Activation: It binds to GPR40, activating intracellular signaling pathways that lead to increased insulin secretion.
  2. Cooperative Interactions: The compound acts synergistically with endogenous free fatty acids, enhancing its insulinotropic effects .
  3. Metabolic Stability: The chemical structure is designed to resist rapid degradation by metabolic enzymes, prolonging its action in vivo.

These reactions highlight the compound's potential efficacy as an antidiabetic agent.

Mechanism of Action

The mechanism of action for TAK-875 Hemihydrate involves its role as an agonist for GPR40, leading to enhanced glucose-dependent insulin secretion:

  1. Binding Affinity: TAK-875 exhibits high binding affinity (EC50 = 72 nM) towards GPR40, facilitating receptor activation .
  2. Calcium Signaling: Upon activation, there is an increase in intracellular calcium levels in pancreatic beta cells, promoting insulin release.
  3. Glucose Sensitivity: The compound potentiates insulin secretion in response to glucose levels, thereby improving glycemic control in diabetic models .

This mechanism underscores its therapeutic potential in managing type 2 diabetes.

Physical and Chemical Properties Analysis

TAK-875 Hemihydrate possesses several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in aqueous solutions due to its hemihydrate form.
  • Stability: The compound shows stability under physiological conditions, which is crucial for oral bioavailability.
  • Melting Point: Specific melting point data may vary but generally indicates solid-state stability conducive for formulation .

These properties are essential for ensuring effective delivery and therapeutic action.

Applications

TAK-875 Hemihydrate is primarily being investigated for its applications in treating type 2 diabetes mellitus:

Mechanistic Insights into TAK-875 Hemihydrate as an Ago-Allosteric Modulator of FFAR1/GPR40

Allosteric Binding Dynamics and Cooperative Interaction with Endogenous Free Fatty Acids

TAK-875 Hemihydrate (fasiglifam) functions as an ago-allosteric modulator of Free Fatty Acid Receptor 1, binding to a distinct allosteric site that amplifies the receptor’s response to endogenous free fatty acids. This unique mechanism enables positive cooperativity with ligands like γ-linolenic acid, shifting the concentration-response curve leftward and enhancing receptor activation efficiency. In calcium mobilization assays using Chinese hamster ovary cells expressing human Free Fatty Acid Receptor 1, the half-maximal effective concentration of γ-linolenic acid decreased from 5.39 µM to 1.07 µM when co-administered with 1 µM TAK-875 Hemihydrate, demonstrating a 5-fold potentiation of endogenous ligand activity [1] [3].

The physiological relevance of this cooperativity was confirmed through pancreatic islet studies where the insulinotropic effects of TAK-875 Hemihydrate were abolished in Free Fatty Acid Receptor 1-knockout mice, while wild-type islets exhibited synergistic insulin secretion when exposed to both TAK-875 Hemihydrate and γ-linolenic acid [3]. In vivo evidence from neonatal streptozotocin-induced diabetic rats showed that pharmacological reduction of circulating free fatty acids using the lipolysis inhibitor acipimox significantly attenuated TAK-875 Hemihydrate's insulin-secretory effects during oral glucose tolerance tests [3]. This confirms that TAK-875 Hemihydrate requires endogenous free fatty acids as co-agonists to exert maximal therapeutic efficacy.

Table 1: Allosteric Modulation of Free Fatty Acid Receptor 1 by TAK-875 Hemihydrate

Experimental SystemParameterγ-Linolenic Acid Aloneγ-Linolenic Acid + TAK-875 (1 µM)Potentiation Factor
CHO-hFFAR1 Cells (Clone #2)EC₅₀ (Ca²⁺ influx)5.39 µM1.07 µM5.0
MIN6 β-CellsMaximal Insulin Secretion1.0-fold1.5-2.0-fold1.5-2.0
Mouse Islets (Wild-type)Insulin Secretion AmplificationBaseline300% of control3.0

Partial Agonistic Activity in Pancreatic β-Cell Lines and Receptor Expression Dependency

TAK-875 Hemihydrate exhibits context-dependent partial agonism that varies significantly with Free Fatty Acid Receptor 1 expression levels. In Chinese hamster ovary cells overexpressing human Free Fatty Acid Receptor 1 (clone #104), TAK-875 Hemihydrate demonstrated nearly full efficacy (95% of γ-linolenic acid response). However, in clones with moderate (#19) and low (#2, #4) receptor expression, its maximal efficacy dropped substantially to 65%, 40%, and 20% of γ-linolenic acid response, respectively [1] [3]. This expression-dependent efficacy gradient was replicated in human embryonic kidney 293T cells with graded transfection of Free Fatty Acid Receptor 1 plasmids, confirming that receptor density critically determines the intrinsic activity of TAK-875 Hemihydrate [1].

In the mouse insulinoma MIN6 β-cell line expressing physiological receptor levels, TAK-875 Hemihydrate alone showed minimal insulin secretion (15% of maximal response) but potentiated glucose-stimulated insulin secretion by 2.5-fold when combined with sub-threshold γ-linolenic acid concentrations [3] [4]. This amplification occurred through dual mechanisms: inositol trisphosphate-mediated calcium oscillation amplification and diacylglycerol/protein kinase C-mediated enhancement of exocytotic machinery. Crucially, the insulinotropic effect was strictly glucose-dependent, requiring membrane depolarization to activate voltage-dependent calcium channels—a fundamental difference from sulfonylureas like glimepiride that bypass glucose sensing [4].

Table 2: Receptor Expression-Dependent Agonism of TAK-875 Hemihydrate

Cell SystemFree Fatty Acid Receptor 1 Expression LevelTAK-875 Hemihydrate Maximal Efficacy (% vs. γ-Linolenic Acid)Key Functional Readout
CHO-hFFAR1 #104High95%Ca²⁺ influx
CHO-hFFAR1 #19Moderate65%Ca²⁺ influx
CHO-hFFAR1 #2Low40%Ca²⁺ influx
CHO-hFFAR1 #4Very Low20%Ca²⁺ influx
MIN6 β-CellsEndogenous (Moderate)15% (alone); 150% (with γ-linolenic acid)Insulin secretion

Structural Determinants of Free Fatty Acid Receptor 1 Activation: Mutational Analysis of Ligand-Binding Domains

Mutagenesis studies have identified critical residue-specific interactions governing TAK-875 Hemihydrate binding and receptor activation. Arginine residues at positions 183(5.39) and 258(7.35) in transmembrane helices 5 and 7 form ionic locks that differentially regulate agonist responses. Mutation of Arg²⁵⁸ to alanine abolished 90% of γ-linolenic acid-induced calcium signaling but only reduced TAK-875 Hemihydrate efficacy by 40%, indicating distinct binding orientations between endogenous and synthetic ligands [1] [5]. Reciprocal experiments with Arg¹⁸³ mutants showed more pronounced impairment of TAK-875 Hemihydrate activity (75% reduction) than γ-linolenic acid (50% reduction), confirming that the synthetic agonist engages a topographically distinct allosteric pocket [5].

Crystallographic analyses reveal that TAK-875 Hemihydrate binds within an intramembrane cavity bordered by transmembrane helices 3, 4, 5, and 6, forming hydrogen bonds with Tyr³⁹¹ and hydrophobic interactions with Phe¹⁷⁵, Phe¹⁸⁷, and Ile¹⁸⁶. This binding mode stabilizes an active receptor conformation where transmembrane helix 6 rotates outward, facilitating Gαq protein coupling [1] [3]. The existence of multiple allosterically linked binding sites is further supported by radioligand displacement studies showing that docosahexaenoic acid and synthetic agonists AM-1638 occupy spatially distinct sites that exhibit positive cooperativity with TAK-875 Hemihydrate [5]. This modular binding architecture enables fine-tuned receptor modulation by diverse ligands.

Cross-Species Pharmacological Profiling: Comparative Efficacy in Human, Rat, and Mouse Free Fatty Acid Receptor 1 Models

TAK-875 Hemihydrate exhibits species-dependent potency variations reflecting structural divergence in Free Fatty Acid Receptor 1 orthologs. In calcium flux assays, its half-maximal effective concentration for human Free Fatty Acid Receptor 1 was 14-72 nM, compared to 140-510 nM for rodent receptors [1] [8]. This 4-10-fold reduced potency in rats and mice correlates with differential residue conservation in the allosteric pocket—notably, Tyr³⁹¹ (critical for TAK-875 Hemihydrate binding in humans) is replaced by phenylalanine in rodents, impairing hydrogen bond formation [5].

Despite lower receptor affinity, TAK-875 Hemihydrate retains significant glucose-lowering efficacy in rodent diabetes models through compensatory mechanisms. In Zucker diabetic fatty rats, 10 mg/kg TAK-875 Hemihydrate twice daily for six weeks reduced glycosylated hemoglobin by 1.7% and augmented fasting insulin 3.2-fold [2]. Combination therapy with metformin enhanced these effects (2.4% glycosylated hemoglobin reduction), preserving pancreatic insulin content at levels comparable to non-diabetic controls (67.1 vs. 69.1 ng/mg pancreas) [2]. Notably, the insulinotropic effect was strictly glucose-dependent: in fasted normoglycemic Sprague-Dawley rats, even high doses (30 mg/kg) failed to induce hypoglycemia [8]. This conserved glucose sensing across species validates the therapeutic safety principle underlying Free Fatty Acid Receptor 1 agonism.

Table 3: Cross-Species Pharmacological Profile of TAK-875 Hemihydrate

SpeciesEC₅₀ (Calcium Mobilization)Receptor Binding Affinity (Ki)In Vivo Glucose-Lowering DoseKey Structural Variation
Human14-72 nM38 nMNot applicableTyr³⁹¹
Rat140-400 nM140 nM0.3-10 mg/kgPhe³⁹¹
Mouse210-510 nMNot reported3-30 mg/kgPhe³⁹¹

Properties

Product Name

TAK-875 Hemihydrate

IUPAC Name

2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate

Molecular Formula

C58H66O15S2

Molecular Weight

1067.3 g/mol

InChI

InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2

InChI Key

OJXYMYYDAVXPIK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.